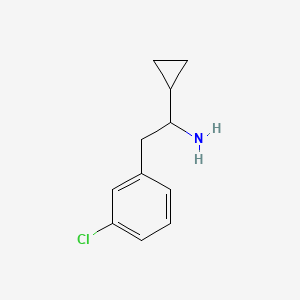

2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine

描述

2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine is a substituted amine featuring a cyclopropyl group attached to an ethylamine backbone and a 3-chlorophenyl substituent. Its molecular formula is C₁₁H₁₄ClN, with a molecular weight of 195.69 g/mol (calculated). The compound has been documented under CAS registry number 1243025-61-7 and is listed as a discontinued product with 95% purity . Synonymous identifiers include SCHEMBL14991287, ZINC11567867, and CTK7E2732 .

属性

IUPAC Name |

2-(3-chlorophenyl)-1-cyclopropylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9,11H,4-5,7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKYKQNIUXWYFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC2=CC(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine typically involves the reaction of 3-chlorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

化学反应分析

Types of Reactions

2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amines or alcohols.

科学研究应用

2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Structural Analogs and Key Differences

The following table summarizes critical features of 2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine and its closest analogs:

<sup>*</sup>LogP values estimated via ChemDraw or experimental data where available.

Spectroscopic and Computational Data

- Mass Spectrometry : The target compound lacks published MS data, but analogs like (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine show prominent [M+H]+ ions at m/z 393.3 , suggesting halogenated fragments dominate fragmentation .

- Molecular Modeling : Hydrazinyl-thiazoline analogs (e.g., ) exhibit predictable fragmentation via the nitrogen rule, but bulky substituents like cyclopropane may alter ionizability .

Pharmacological and Industrial Relevance

- 2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine: No direct therapeutic data; discontinuation implies inferior performance in preclinical studies compared to analogs.

- Benzothiazole derivatives : Patent-protected for antimicrobial and anticancer applications due to enhanced lipophilicity and target engagement .

- Fluorinated analogs (e.g., 2-(2-fluorophenyl)...) : Fluorine atoms improve blood-brain barrier penetration, making them candidates for CNS disorders .

生物活性

2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. Understanding its biological activity involves examining its interactions with various biological targets, including receptors and enzymes, as well as its effects on cellular processes.

Chemical Structure and Properties

The chemical structure of 2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine can be described by its molecular formula . The presence of the chlorophenyl group and the cyclopropyl moiety suggests possible interactions with neurotransmitter systems and cellular signaling pathways.

Research indicates that 2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine may act primarily as an antagonist at various receptors. Its structural similarity to other known pharmacological agents allows it to modulate neurotransmitter activity, particularly involving the cholinergic system.

Key Mechanisms:

- Nicotinic Acetylcholine Receptors (nAChRs) : This compound has been studied for its effects on nAChRs, which are implicated in mood regulation and cognitive function. It may enhance or inhibit receptor activity, influencing neurotransmission and potentially offering therapeutic effects in mood disorders .

- Indoleamine 2,3-Dioxygenase (IDO) : There is evidence suggesting that compounds similar to 2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine can inhibit IDO, an enzyme involved in tryptophan metabolism. Inhibition of IDO can enhance immune responses against tumors, making this compound a candidate for cancer therapy .

Biological Activity Data

The biological activity of 2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine has been evaluated through various assays, focusing on its efficacy against specific targets.

Case Studies

Several studies have investigated the pharmacological profile of similar compounds to elucidate potential therapeutic applications.

- Antidepressant Effects : A study demonstrated that compounds targeting nAChRs could significantly improve mood in animal models, suggesting that 2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine might have similar effects .

- Cancer Therapy : Research on IDO inhibitors has shown that blocking this enzyme can lead to increased T-cell activation and tumor regression. This positions 2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine as a potential candidate for enhancing anti-tumor immunity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。